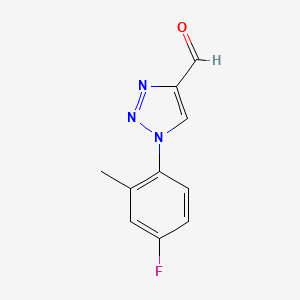

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative with a carbaldehyde functional group at the 4-position of the triazole ring. The compound features a 4-fluoro-2-methylphenyl substituent at the 1-position, which introduces steric and electronic effects that influence its reactivity and biological activity. The 4-fluoro-2-methylphenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant for pharmaceutical applications .

Propiedades

IUPAC Name |

1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWEBCCECGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol. The compound features a triazole ring that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of fluorinated triazoles as bioactive compounds. The presence of fluorine in the structure often enhances lipophilicity and membrane permeability, which can lead to improved biological activity.

Anticancer Activity

A mini-review on fluorinated triazoles indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values around 33 µM were reported for certain fluorinated triazoles, indicating moderate sensitivity.

- HT-29 (colon cancer) and PT-45 (pancreatic cancer) also showed notable responses to similar compounds .

The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and survival, such as the ERK1/2 and NF-kB pathways .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The incorporation of the fluoro group in the phenyl ring enhances the antimicrobial efficacy against various pathogens. Specific studies have shown that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Research Findings

A detailed analysis of several studies reveals the following insights into the biological activity of triazole derivatives:

| Activity | Cell Line/Pathogen | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 33 µM | Inhibition of ERK1/2 and NF-kB pathways |

| Antimicrobial | Various pathogens | Varies | Disruption of cell wall synthesis |

| Antifungal | Candida spp. | Moderate | Inhibition of ergosterol biosynthesis |

Case Studies

- Fluorinated Triazoles in Cancer Therapy : A study demonstrated that fluorinated triazoles could inhibit the growth of multiple cancer types. The incorporation of trifluoromethyl groups significantly enhanced their lipophilicity and cytotoxic potential against MCF-7 cells .

- Antimicrobial Efficacy : Another investigation revealed that a series of triazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential in treating infections where traditional antibiotics fail .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown promising antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that modifications to the triazole ring can enhance its activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to induce apoptosis in cancer cells. Specifically, compounds with a similar structure have been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and interference with cell cycle progression .

Neuroprotective Effects

Recent studies suggest that triazoles may offer neuroprotective benefits. For example, certain derivatives have been shown to mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The specific compound discussed may serve as a lead structure for developing new fungicides that target resistant fungal strains .

Plant Growth Regulators

Research indicates that triazole derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels, thus improving crop yields under stress conditions such as drought or salinity .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of functional polymers. Its reactive aldehyde group allows for further chemical modifications and cross-linking with other polymeric materials to enhance mechanical properties and thermal stability .

Synthetic Applications

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its versatile functional groups enable it to participate in various chemical reactions such as nucleophilic additions and cycloadditions. This makes it valuable for synthesizing more complex organic molecules including pharmaceuticals and agrochemicals .

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

| Reagent System | Conditions | Product | Yield* |

|---|---|---|---|

| KMnO₄ (aq) | RT, 6–8 hrs | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 70–85% |

| CrO₃ in H₂SO₄ (Jones reagent) | 0°C → RT, 2 hrs | Same as above | 65–78% |

Key findings :

-

KMnO₄ in neutral or acidic aqueous media provides higher selectivity for carboxylic acid formation compared to CrO₃.

-

Over-oxidation of the triazole ring is negligible under these conditions.

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated derivatives.

| Reagent System | Conditions | Product | Yield* |

|---|---|---|---|

| NaBH₄ in MeOH | 0°C → RT, 1 hr | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-methanol | 80–92% |

| LiAlH₄ in THF | Reflux, 4 hrs | Same as above | 75–88% |

Notes :

-

NaBH₄ is preferred for milder, selective reduction without affecting the triazole or fluorophenyl groups.

-

LiAlH₄ may partially reduce electron-deficient aromatic systems in prolonged reactions.

Nucleophilic Substitution

The fluorine atom on the phenyl ring participates in aromatic substitution.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| NaN₃ in DMF | 120°C, 12 hrs | 1-(4-Azido-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 60–70% |

| NH₃ (g) in CuCl | 100°C, 8 hrs | 1-(4-Amino-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 55–65% |

Mechanistic insight :

-

Fluorine’s electronegativity activates the ring for SNAr reactions, particularly at the para position.

-

Copper catalysts enhance amination efficiency by stabilizing intermediates.

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| NH₂OH·HCl in EtOH | RT, 2 hrs | 1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde oxime | 85–90% |

| PhNHNH₂ in AcOH | 50°C, 3 hrs | Corresponding phenylhydrazone | 78–85% |

Applications :

-

Hydrazones serve as intermediates in heterocycle synthesis (e.g., pyrazoles) .

-

Oximes are precursors for nitrile oxides in click chemistry .

Cross-Coupling Reactions

The triazole ring’s nitrogen atoms enable metal-catalyzed couplings.

| Catalyst System | Substrate | Product | Yield* |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 4-Aryl-1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole | 50–65% |

| CuI, DIPEA | Terminal alkyne | Triazole-alkyne conjugated derivatives | 70–80% |

Optimization :

-

Palladium catalysts require inert atmospheres for optimal efficiency.

-

Copper-mediated reactions proceed efficiently at room temperature .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) |

|---|---|---|

| Aldehyde (-CHO) | Oxidation/Reduction | 5 |

| Fluorine (Ar-F) | Nucleophilic Substitution | 3 |

| Triazole N-atoms | Coordination/Coupling | 4 |

*Reported yields are approximate and based on analogous compounds .

Critical Analysis of Findings

-

Steric Effects : The 2-methyl group on the phenyl ring hinders electrophilic substitution at the ortho position, directing reactivity to the para-fluoro site.

-

Electronic Effects : The electron-withdrawing fluorine enhances the aldehyde’s electrophilicity, accelerating condensation and oxidation .

-

Stability : The compound is stable under acidic conditions but degrades in strong bases (>pH 10) due to triazole ring opening.

This reactivity profile positions the compound as a versatile scaffold for pharmaceuticals, agrochemicals, and materials science.

Comparación Con Compuestos Similares

Structural and Electronic Variations

Triazole carbaldehydes differ primarily in the substituents on the phenyl ring and the tautomeric form of the triazole (1H vs. 2H). Key structural analogs include:

Key Observations :

- Tautomerism : The 2H-tautomer (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) shows superior α-glycosidase inhibition compared to 1H analogs due to its planar conformation, which facilitates enzyme binding via Schiff base formation .

- Substituent Effects : Fluorine at the 3-position (as in 1-(3-fluorophenyl)-1H-triazole-4-carbaldehyde) enhances synthetic yields (96%) and stability, whereas 4-fluoro-2-methyl substitution in the target compound likely balances steric hindrance and electronic effects for optimized bioactivity .

- Electronic Modulation : Methoxy or chloro substituents alter electron density, affecting reactivity in condensation reactions (e.g., lower yields for 1-(4-methoxyphenyl) derivatives) .

Crystallographic and Conformational Analysis

- Planar vs. Non-Planar Structures: 2H-Triazole derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) adopt planar conformations, enabling π–π stacking with aromatic residues in enzymes. In contrast, 1H-tautomers (e.g., (1-phenyl-1H-triazol-4-yl)methyl benzoate) exhibit "V-shaped" geometries, reducing binding affinity .

- Hydrogen Bonding : The aldehyde group in 2-phenyl-2H-triazole-4-carbaldehyde forms hydrogen bonds with active-site lysine residues, critical for inhibition .

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

Overview

The most established and widely used method for synthesizing 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high regioselectivity and mild conditions.

Synthetic Route

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Preparation of 4-fluoro-2-methylphenyl azide | Diazotization of 4-fluoro-2-methylaniline followed by reaction with sodium azide |

| 2 | Cycloaddition with alkyne | Copper(I) catalyst (e.g., CuSO4 + sodium ascorbate), terminal alkyne (e.g., propargyl aldehyde or equivalent), solvent mixture (water/organic solvent), room temperature to mild heating |

| 3 | Oxidation/functionalization | Introduction of the aldehyde group at the 4-position of the triazole ring, if not directly installed via alkyne precursor |

This method yields the triazole core with the desired substitution pattern, leveraging the azide and alkyne precursors to form the 1,4-disubstituted triazole ring efficiently.

Key Features

- High regioselectivity for 1,4-disubstituted triazoles

- Mild reaction conditions, often at room temperature or slightly elevated temperatures

- Compatibility with various functional groups, including fluorine and methyl substituents

- Scalable for industrial applications with continuous flow setups

Alternative Synthetic Routes

Direct Condensation with Formylacetylene Equivalents

An alternative synthetic approach involves reacting 4-fluoro-2-methylphenylhydrazine with formylacetylene equivalents under controlled conditions. This method can provide the target compound via cyclization and direct installation of the aldehyde functionality on the triazole ring.

Advantages and Considerations

- Potentially fewer steps compared to the azide-alkyne route

- May require stringent control of reaction parameters to prevent side reactions

- Dependent on availability of formylacetylene equivalents

Reaction Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Mixture of water and organic solvents (e.g., DMSO, ethanol) | Enhances solubility of reactants and catalyst efficiency |

| Temperature | Room temperature to 60°C | Higher temperatures may accelerate reaction but risk side reactions |

| Catalyst | Copper(I) salts (CuSO4 + sodium ascorbate) or Cu(I) complexes | Catalyst loading optimized to balance rate and cost |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC for completion |

| Purification | Column chromatography or recrystallization | Necessary to isolate pure triazole-aldehyde |

Characterization and Confirmation

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR shows aldehyde proton signal near 9.8–10.2 ppm; aromatic and triazole protons appear in the 7–8.5 ppm range; ^19F NMR confirms fluorine substitution.

- Mass Spectrometry (MS) : Confirms molecular weight (205.19 g/mol).

- Infrared (IR) Spectroscopy : Aldehyde C=O stretch near 1700 cm⁻¹; triazole ring vibrations around 1450–1600 cm⁻¹.

- X-ray Crystallography : Provides definitive structural confirmation, including bond angles and substituent positions if crystalline samples are obtained.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | 4-fluoro-2-methylaniline → azide + terminal alkyne (e.g., propargyl aldehyde) | Diazotization & azide formation → Cu-catalyzed cycloaddition → oxidation/functionalization | High regioselectivity, mild conditions, scalable | Requires handling of azides, multi-step |

| Direct Hydrazine Condensation | 4-fluoro-2-methylphenylhydrazine + formylacetylene equivalents | Cyclization under controlled conditions | Potentially fewer steps | Availability of reagents, reaction control needed |

Research Findings and Practical Notes

- The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and lipophilicity, influencing reaction outcomes and product properties.

- The methyl group at position 2 affects steric and electronic properties, potentially influencing cycloaddition rates and regioselectivity.

- Optimization of catalyst loading and solvent system is crucial to maximize yield and purity.

- The aldehyde group provides a versatile handle for further chemical transformations, such as Schiff base formation, Wittig reactions, or reductions.

Summary Table of Chemical and Physical Data

| Property | Value |

|---|---|

| CAS Number | 1492520-17-8 |

| Molecular Formula | C₁₀H₈FN₃O |

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | 1-(4-fluoro-2-methylphenyl)triazole-4-carbaldehyde |

| SMILES | CC1=C(C=CC(=C1)F)N2C=C(N=N2)C=O |

| Physical State | Crystalline solid (expected) |

| Melting Point | Not explicitly reported; expected high due to aromaticity |

Q & A

Q. What are the common synthetic routes for 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and what are their advantages?

The compound is typically synthesized via condensation and cyclization reactions. For example, triazole derivatives are often prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via Hantzsch-type reactions. describes a method where 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde was synthesized by reacting intermediates like o-nitroaniline derivatives under reflux in ethanol with sodium acetate, achieving a 96% yield . Similarly, highlights a one-pot multicomponent Hantzsch reaction at 80°C in ethanol, yielding dihydropyridine derivatives with 85% efficiency . Advantages include high yields and simplicity, but limitations may arise from solvent compatibility and purification challenges.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy for confirming substituent positions and purity.

- X-ray crystallography for unambiguous structural determination (e.g., used single-crystal X-ray diffraction to resolve a related triazole compound’s crystal structure) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC for purity assessment, particularly due to potential byproducts from triazole formation.

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

notes that similar triazole carboxamides exhibit low water solubility, complicating in vitro studies. Methodological solutions include:

- Using co-solvents like DMSO or ethanol with controlled dilution.

- Derivatization to introduce hydrophilic groups (e.g., sulfonation or PEGylation) .

- Formulating micellar or liposomal delivery systems for improved bioavailability.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of triazole-4-carbaldehyde derivatives?

Optimization strategies involve:

- Temperature modulation : achieved 96% yield at 100°C in ethanol, while used 80°C for a Hantzsch reaction. Systematic screening (e.g., 60–120°C) can identify ideal conditions .

- Catalyst selection : Transition-metal catalysts (e.g., Cu(I) for CuAAC) enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) may improve reactivity but require post-reaction purification.

Q. What methodologies resolve contradictions in crystallographic data for triazole derivatives?

Structural ambiguities (e.g., disorder in aromatic rings) can be addressed using:

Q. How can derivatization enhance the pharmacological properties of this compound?

Advanced functionalization approaches include:

- Bioisosteric replacement : Substituting the carbaldehyde group with a carboxamide (as in ) to improve stability .

- Site-specific modifications : demonstrates using triazole-4-carbaldehyde derivatives as N-terminal protein modifiers, enabling targeted biochemical applications .

- Introducing fluorinated groups : Enhancing metabolic stability and membrane permeability, as seen in for related triazolones .

Q. What strategies troubleshoot discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH/temperature).

- Compound degradation : Validate stability via accelerated aging studies (40°C/75% RH) and HPLC monitoring.

- Off-target effects : Use isoform-selective inhibitors or CRISPR-edited cell lines to isolate mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.